Pimasertib
Overview
Description
Pimasertib is a selective oral inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2) . It is designed to target specific signaling pathways involved in cancer progression.
Chemical Reactions Analysis
The chemical reactions involving Pimasertib primarily occur during its metabolism. Notably, Pimasertib undergoes unique metabolic pathways , including conjugation with phosphoethanolamine . These reactions influence its pharmacokinetics and bioavailability.
Scientific Research Applications
Pharmacokinetics
Pimasertib is orally bioavailable in cancer patients, but it undergoes faster clearance with a short elimination half-life . This pharmacokinetic profile has implications for dosing schedules and may affect the drug’s efficacy .
Combination Therapies
There have been case studies on the possible utilization of Pimasertib in combination therapies with other approved drugs . However, the development of Pimasertib appears to have been stalled due to the occurrence of toxicity .
Biomarker Analysis
In a study, values and changes over time in the pharmacodynamic biomarker phosphorylated ERK (pERK) were assessed . pERK inhibition was used as a marker of MEK activity .
Dose Optimization
There is a need to identify the optimal dose and the dosing regimen of Pimasertib to provide a balance between safety and efficacy when combined with approved therapies .
Targeted Therapy
Pimasertib belongs to the growing family of mitogen-activated protein kinase (MEK1/2) inhibitors undergoing clinical development for various cancer indications . The inhibition of MEK1/2 is considered an important therapeutic target for oncology indications .
Mechanism of Action
Target of Action
Pimasertib, also known as MSC1936369B, is a potent and selective inhibitor of Mitogen-Activated Protein Kinase (MEK1/2) . MEK1 and MEK2 are closely related proteins involved in the Ras/Raf/MEK/ERK signal transduction cascade , which is frequently activated in various types of cancer .
Mode of Action
Pimasertib acts as an ATP non-competitive inhibitor of MEK1/2 . It binds to a unique site on the MEK proteins, allowing for high specificity and preventing cross-inhibition of other serine/threonine protein kinases .
Biochemical Pathways
The primary biochemical pathway affected by Pimasertib is the Ras/Raf/MEK/ERK signaling cascade . This pathway transduces signals from various extracellular stimuli such as growth factors, hormones, cytokines, and environmental stresses, leading to distinct intracellular responses via a series of phosphorylation events and protein-protein interactions . The inhibition of MEK1/2 by Pimasertib disrupts this cascade, affecting a wide array of cellular activities including cell proliferation, survival, differentiation, motility, and angiogenesis .
Pharmacokinetics
Pimasertib is orally bioavailable and achieves blood levels in cancer patients . It undergoes faster systemic clearance and has a short elimination half-life
Result of Action
The inhibition of MEK1/2 by Pimasertib leads to decreased ERK phosphorylation within 2 hours of administration . This effect is maintained for up to 8 hours at higher doses and is prolonged with twice-daily dosing . The molecular and cellular effects of Pimasertib’s action include alterations in cell proliferation, survival, differentiation, and motility .
Action Environment
The efficacy and stability of Pimasertib can be influenced by various environmental factors. For instance, extracellular stimuli such as growth factors, hormones, cytokines, and environmental stresses can affect the Ras/Raf/MEK/ERK signaling cascade, thereby influencing the action of Pimasertib . Additionally, the development of Pimasertib is stalled due to the occurrence of toxicity .
properties
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152870 | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204531-26-9, 1236699-92-5 | |
Record name | AS 703026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14904 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of Pimasertib and how does it interact with this target?
A1: Pimasertib is a highly selective, allosteric, non-competitive inhibitor of both MEK1 and MEK2 kinases. [, , , , ] It binds to an allosteric site on these kinases, preventing their activation and subsequent phosphorylation of downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , , , ]
Q2: What are the downstream consequences of inhibiting MEK1/2 with Pimasertib?
A2: By inhibiting MEK1/2, Pimasertib effectively blocks the phosphorylation of ERK1/2. [, , , , ] This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival, ultimately leading to decreased tumor growth and, in some cases, apoptosis. [, , , , ]
Q3: What preclinical models have demonstrated the antitumor activity of Pimasertib?
A3: Pimasertib has demonstrated promising antitumor activity in various preclinical models, including xenograft models of pancreatic cancer, [, , ] melanoma, [, , ] lung cancer, [] colorectal cancer, [, , , ] and B-cell lymphomas. [, ]
Q4: Has Pimasertib shown efficacy in combination with other anti-cancer agents in preclinical settings?
A4: Yes, preclinical studies have shown synergistic effects when Pimasertib is combined with other targeted therapies. These include:
- PI3K inhibitors (e.g., idelalisib): Enhanced antitumor activity observed in lymphoma models. [, ]
- BTK inhibitors (e.g., ibrutinib): Synergistic effects observed in lymphoma models, particularly in diffuse large B-cell lymphoma (DLBCL). [, ]
- Hypoxia-activated prodrugs (e.g., TH-302, evofosfamide): Promising activity observed in pancreatic and ovarian cancer models, particularly those with impaired DNA repair mechanisms. [, ]
- Gemcitabine: Synergistic activity observed in pancreatic cancer models, attributed to Pimasertib's ability to downregulate ribonucleotide reductase subunit 1 (RRM1), a protein associated with gemcitabine resistance. [, , , ]
- PARP inhibitors (e.g., olaparib): Enhanced DNA damage and increased apoptosis observed in ovarian and pancreatic cancer cell lines, especially under hypoxic conditions. []
Q5: What is the absolute bioavailability of Pimasertib?
A5: Following oral administration, Pimasertib exhibits an absolute bioavailability of 73%, suggesting favorable absorption from the gastrointestinal tract. [, ]
Q6: How is Pimasertib metabolized and eliminated from the body?
A6: Pimasertib undergoes extensive metabolism, primarily through oxidation and conjugation reactions. [] A unique metabolic pathway for Pimasertib involves conjugation with phosphoethanolamine, a feature not commonly observed with other drugs. [] The majority of the drug-related material is excreted in urine (52.8%) and feces (30.7%), primarily as metabolites. []
Q7: Have any clinical trials investigated the safety and efficacy of Pimasertib?
A7: Yes, several clinical trials have evaluated Pimasertib in various cancer types. Key findings include:
- Phase I/II trial in metastatic pancreatic cancer: In combination with gemcitabine, Pimasertib did not demonstrate a significant improvement in progression-free survival or overall survival compared to gemcitabine alone. []
- Phase II trial in NRAS-mutated melanoma: Pimasertib significantly improved progression-free survival compared to dacarbazine. []
- Phase Ib trial in combination with SAR245409 (PI3K/mTOR inhibitor): The combination was found to be feasible and showed early signals of activity in patients with advanced solid tumors. [, ]
Q8: Have any resistance mechanisms to Pimasertib been identified?
A8: While Pimasertib shows promise, preclinical studies have identified potential resistance mechanisms, including:
- Upregulation of anti-apoptotic proteins: Increased levels of myeloid cell leukemia 1 (Mcl-1) have been associated with resistance to MEK inhibitors, including Pimasertib, in triple-negative breast cancer models. [, ]
- Metabolic reprogramming: Upregulation of mitochondrial uncoupling proteins and a shift towards glycolysis have been observed in MEK inhibitor-resistant breast cancer cells. []
Q9: What are potential strategies to overcome resistance to MEK inhibitors like Pimasertib?
A9: Ongoing research is exploring various approaches to overcome resistance, including:
- Combination therapies: Combining Pimasertib with drugs that target resistance mechanisms, such as Mcl-1 inhibitors or glycolysis inhibitors, is a promising strategy. [, ]
- Vertical pathway inhibition: Concomitant inhibition of MEK and other components of the MAPK pathway, such as RAF, may enhance efficacy and potentially overcome resistance. [, ]
- Identification of predictive biomarkers: Understanding which patients are most likely to benefit from Pimasertib, based on specific tumor characteristics or biomarkers, is crucial for maximizing its clinical utility. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.